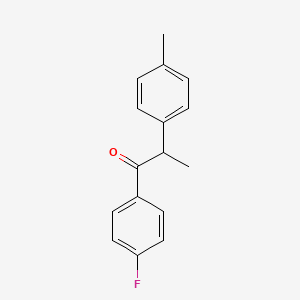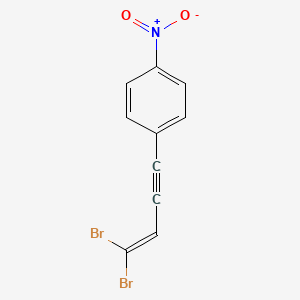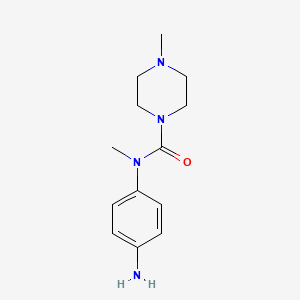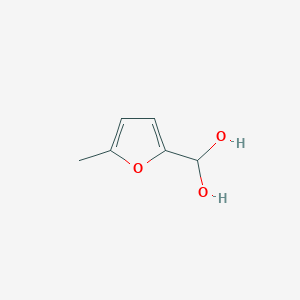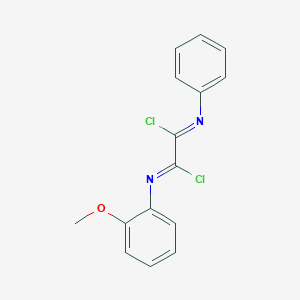
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- is a chemical compound with the molecular formula C16H14Cl2N2O2. It is known for its unique structure, which includes both methoxyphenyl and phenyl groups attached to an ethanediimidoyl dichloride core. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of ethanediimidoyl dichloride with 2-methoxyphenyl and phenyl groups under controlled conditions. The reaction typically requires the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield. Industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- into other compounds with different functional groups.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- depend on the specific reaction and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its effects are mediated through specific interactions with enzymes, receptors, or other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- can be compared with other similar compounds, such as:
Ethanediimidoyl dichloride, (4-methoxyphenyl)phenyl-: This compound has a similar structure but with a different position of the methoxy group.
Ethanediimidoyl dichloride, bis(2-methoxyphenyl)-: This compound has two methoxyphenyl groups instead of one methoxyphenyl and one phenyl group.
The uniqueness of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
653591-78-7 |
|---|---|
Molekularformel |
C15H12Cl2N2O |
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
N'-(2-methoxyphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C15H12Cl2N2O/c1-20-13-10-6-5-9-12(13)19-15(17)14(16)18-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
LNRAGDIDQBJRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


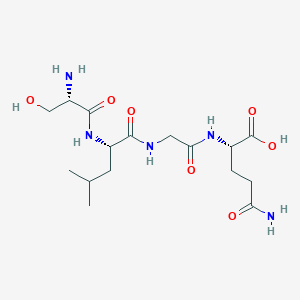
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
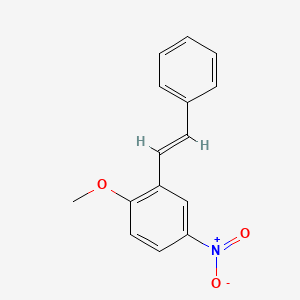
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
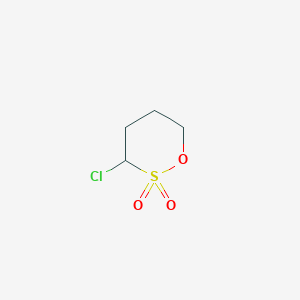
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
